4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Neuropharmacology GABA analogs Cognitive function

Aryl-GABA analog pharmacology is highly substituent-dependent; data from phenibut or baclofen cannot be extrapolated to this para-tolyl variant. This hydrochloride salt offers enhanced aqueous solubility for precise in vitro and in vivo CNS studies. - **Key Application:** Differentiate electroshock-induced vs. scopolamine-induced amnesia; intermediate-efficacy control for neuroprotection rank-order (phenibut > tolibut ≈ baclofen). - **SAR Utility:** Reference point for phenyl vs. p-chlorophenyl vs. p-tolyl GABAergic activity comparisons. - **Supply:** Hydrochloride salt format; enhanced solubility minimizes organic co-solvents in assays.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70
CAS No. 1810070-01-9
Cat. No. B3028287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(p-tolyl)butanoic acid hydrochloride
CAS1810070-01-9
Molecular FormulaC11H16ClNO2
Molecular Weight229.70
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CCC(=O)O)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
InChIKeyUEXGINOZWJGYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-(p-tolyl)butanoic acid hydrochloride: GABA Analog for CNS Research


4-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS 1810070-01-9), with molecular formula C₁₁H₁₆ClNO₂ and molecular weight 229.70, is a synthetic γ-aminobutyric acid (GABA) analog featuring a p-tolyl (4-methylphenyl) substitution pattern [1]. The compound belongs to the class of non-proteinogenic amino acid derivatives and is supplied commercially as its hydrochloride salt, which enhances aqueous solubility and handling properties relative to its free base form . The compound's structure positions it as a research tool in central nervous system (CNS) pharmacology, with documented investigations into GABAergic modulation, though its specific substitution pattern distinguishes it from other aryl-GABA analogs in terms of both synthetic accessibility and biological profile.

p-Tolyl GABA analog for CNS pathway studies
Hydrochloride salt supports aqueous assay preparation
Model-specific antiamnestic selectivity context

Non-Interchangeability with Other GABA Analogs


Generic substitution among GABA analogs is precluded by the profound influence of aryl substituent identity and position on both pharmacodynamic and pharmacokinetic outcomes. Direct comparative studies of aryl-substituted GABA analogs have demonstrated that seemingly minor structural variations—such as phenyl (phenibut) versus para-chlorophenyl (baclofen) versus para-tolyl (tolibut) substitution—produce divergent activity profiles across multiple neuropharmacological endpoints [1]. These differences manifest in distinct efficacy patterns across amnesia models, anticonvulsant potency, and neuroprotective outcomes, meaning that data obtained with one analog cannot be reliably extrapolated to another. For procurement decisions in hypothesis-driven research, selection of the correct analog is therefore critical to ensure that observed effects are attributable to the intended molecular target rather than an unintended substitution-dependent variable.

Target
Common Alternatives
Risk Profile
4-Amino-4-(p-tolyl)butanoic acid HCl
Phenibut
phenyl substituent
Baclofen
p-chlorophenyl substituent
Aryl substitution may shift antiamnestic selectivity, anticonvulsant rank, and neuroprotection profile.
Structure-activity divergence precludes direct cross-analog extrapolation.

Quantitative Evidence for Selection Over Related Analogs


Electrically-Selective Antiamnestic Activity

In a comparative evaluation of aryl-substituted GABA analogs, the tolyl-containing analog (tolibut) at 20 mg/kg demonstrated antiamnestic activity exclusively on the electroshock-induced amnesia model, whereas the phenyl-containing analog (phenibut) at the same dose exhibited broader antiamnestic activity across both electroshock-induced and scopolamine-induced amnesia models [1]. This model-specific selectivity represents a differentiation point that may be exploited in mechanism-of-action studies.

Model selectivity
Class-level
Active only on electroshock-induced amnesia model (20 mg/kg), unlike phenibut which covers both electroshock and scopolamine models.
Supports electrically-selective antiamnestic study design.
Single-study class inference; verify in target paradigm.
Neuropharmacology GABA analogs Cognitive function Antiamnestic activity

Differential Anticonvulsant Efficacy vs. p-Chlorophenyl Analog

The tolyl-containing GABA analog (tolibut) alleviated seizures provoked by maximal electroshock but to a lesser extent than baclofen (the para-chlorophenyl analog) when both were administered at 20 mg/kg [1]. This graded difference in anticonvulsant efficacy across aryl substituents demonstrates that halogen substitution confers enhanced anticonvulsant activity relative to methyl substitution in this scaffold.

Seizure alleviation
Class-level
Maximal electroshock model: baclofen > tolibut (both active vs vehicle).
Lower anticonvulsant rank enables intermediate-efficacy benchmarking.
Rank order from single comparative study.
Anticonvulsant Seizure models GABAergic pharmacology Electroshock

Intermediate Neuroprotective Recovery Profile

All examined GABA aryl derivatives demonstrated neuroprotective properties on the maximum electroshock model, including shortened coma duration and shortened spontaneous motor activity recovery period [1]. Among the analogs tested, the phenyl-containing analog (phenibut) exhibited the greatest neuroprotective properties. The tolyl analog demonstrated neuroprotection but with an efficacy profile ranking below phenibut, indicating that aryl substitution identity modulates the magnitude of neuroprotective outcomes.

Neuroprotection rank
Class-level
Rank order: phenibut > tolibut ≈ baclofen (coma duration, motor recovery).
Intermediate neuroprotective profile supports comparator research.
Class-level inference; validate in specific model.
Neuroprotection Post-ictal recovery Behavioral neurology GABA analogs

Enhanced Aqueous Solubility and Handling Stability

4-Amino-4-(p-tolyl)butanoic acid hydrochloride is supplied as the hydrochloride salt (CAS 1810070-01-9), which enhances solubility in water and aqueous buffer systems compared to the free base form (molecular weight 193.24 g/mol) . Commercial specifications from multiple vendors confirm a purity standard of ≥95% .

Salt solubility
Data to verify
Hydrochloride salt enhances aqueous solubility vs free base; commercial purity ≥95%.
Facilitates aqueous buffer preparation for assays.
Supplier specification; verify dissolution in your buffer system.
Formulation Solubility Salt selection Research-grade reagents

Optimal Research Applications


Electrically-Selective Antiamnestic Mechanism Studies

Employ this compound in experimental paradigms requiring differentiation between electroshock-induced and scopolamine-induced amnesia mechanisms. The documented model-specific activity profile of tolyl-containing GABA analogs [1] makes this compound suitable for studies aimed at dissecting the pathways by which aryl-GABA analogs exert cognition-preserving effects specifically in electrically-induced versus pharmacologically-induced memory impairment.

SAR Studies of Aryl-Substituted GABA Analogs

Utilize this compound as the para-tolyl reference point in SAR campaigns investigating the effects of aryl substituent identity (phenyl, para-chlorophenyl, para-tolyl) on GABAergic pharmacology. The established rank-order differences in anticonvulsant and neuroprotective efficacy across these analogs [1] provide a quantitative framework for benchmarking novel analogs and computational models.

Intermediate-Efficacy Neuroprotection Research

Apply this compound in neuroprotection research where the maximum neuroprotective magnitude (as seen with phenibut) may confound detection of subtle mechanistic differences or where an intermediate-efficacy control is required. The documented rank order of neuroprotective properties (phenibut > tolibut ≈ baclofen) [1] positions the tolyl analog as a useful intermediate-efficacy tool for dose-response and comparator studies.

Aqueous Assay Development with GABA Analog Standards

Use the hydrochloride salt form as a reference standard or control compound in aqueous-based biochemical assays, including receptor binding studies, enzyme inhibition assays, and cell-based functional assays investigating GABAergic mechanisms. The enhanced solubility profile reduces the need for organic co-solvents that may interfere with assay readouts or biological targets.

Application
Selection Property
Validation Focus
Electroshock-induced amnesia mechanism studies
Model-specific antiamnestic activity
Differentiation of electrical vs pharmacological amnesia pathways
GABA analog SAR campaigns
Aryl substitution benchmark
Rank-order comparison across phenyl, p-chlorophenyl, p-tolyl variants
Neuroprotection model-response studies
Intermediate neuroprotective rank
Dose-response and comparator endpoint review
Aqueous biochemical assay development
Hydrochloride salt solubility
Aqueous buffer compatibility testing without organic co-solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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